molecular formula C12H12N2O3S B6368750 2-Hydroxy-5-(3-methylsulfonylaminophenyl)pyridine CAS No. 1261973-62-9

2-Hydroxy-5-(3-methylsulfonylaminophenyl)pyridine

Cat. No.: B6368750
CAS No.: 1261973-62-9
M. Wt: 264.30 g/mol
InChI Key: CXONMGHSBHYPHH-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(3-methylsulfonylaminophenyl)pyridine is a chemical compound with a pyridine ring substituted with a hydroxy group at the 2-position and a 3-methylsulfonylaminophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(3-methylsulfonylaminophenyl)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Substitution Reactions: The hydroxy group can be introduced at the 2-position of the pyridine ring through electrophilic substitution reactions using reagents like hydroxylamine.

    Introduction of the 3-Methylsulfonylaminophenyl Group: This step involves the sulfonylation of aniline derivatives followed by coupling with the pyridine ring under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(3-methylsulfonylaminophenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

    Oxidation Products: Pyridine-2-one derivatives.

    Reduction Products: Amino-substituted pyridine derivatives.

    Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-5-(3-methylsulfonylaminophenyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(3-methylsulfonylaminophenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and sulfonylaminophenyl groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-(3-nitrophenyl)pyridine: Similar structure but with a nitro group instead of a sulfonylaminophenyl group.

    2-Hydroxy-5-(3-aminophenyl)pyridine: Contains an amino group instead of a sulfonylaminophenyl group.

    2-Hydroxy-5-(3-methylphenyl)pyridine: Contains a methyl group instead of a sulfonylaminophenyl group.

Uniqueness

2-Hydroxy-5-(3-methylsulfonylaminophenyl)pyridine is unique due to the presence of the sulfonylaminophenyl group, which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and can influence its solubility, stability, and reactivity compared to similar compounds.

Properties

IUPAC Name

N-[3-(6-oxo-1H-pyridin-3-yl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-18(16,17)14-11-4-2-3-9(7-11)10-5-6-12(15)13-8-10/h2-8,14H,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXONMGHSBHYPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683201
Record name N-[3-(6-Oxo-1,6-dihydropyridin-3-yl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261973-62-9
Record name N-[3-(6-Oxo-1,6-dihydropyridin-3-yl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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